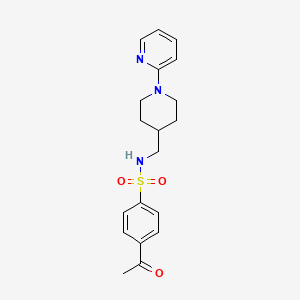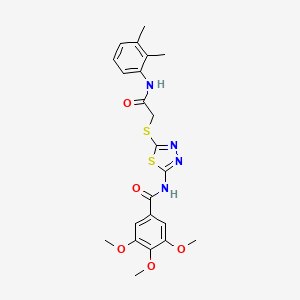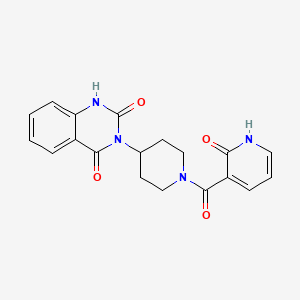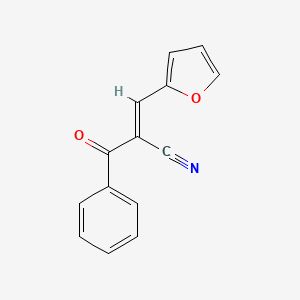![molecular formula C8H16N2O3 B2935270 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid CAS No. 954253-72-6](/img/structure/B2935270.png)
2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 . It is also known by its IUPAC name, 2-methyl-N-[(propylamino)carbonyl]alanine . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid is 1S/C8H16N2O3/c1-4-5-9-7(13)10-8(2,3)6(11)12/h4-5H2,1-3H3,(H,11,12)(H2,9,10,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid has a molecular weight of 188.22 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the search results.Aplicaciones Científicas De Investigación
Propionic Acid and Derivatives in Scientific Research
Chemical Synthesis and Derivative Formation:
- Studies on compounds structurally related to 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid, such as propionic acid derivatives, indicate their significance in chemical synthesis, offering pathways for creating novel compounds with potential applications in medicinal chemistry. For example, the synthesis of (S)-3-amino-3-(3-pyridyl)propanoate highlights the methods for obtaining key starting materials for pharmaceuticals through stereoselective synthesis, demonstrating the compound's utility in drug development processes (Zhong et al., 1999).
Biomedical Research:
- The study of 2-amino-3-(methylamino)propanoic acid (BMAA), a structural analog, in the context of neurodegenerative diseases, underscores the importance of understanding bioavailability and blood-brain barrier permeability. This research provides insights into the potential neurotoxic effects and mechanisms of action of related compounds, emphasizing their relevance in studying neurological disorders (Duncan et al., 1992).
Environmental Impact and Detection:
- The occurrence and analysis of aminopolycarboxylates in the environment, particularly related to their use in industrial and domestic products, highlight the environmental relevance of studying 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid and its derivatives. Understanding the environmental fate and impact of such compounds is crucial for assessing ecological risks and developing strategies for mitigation (Schmidt et al., 2004).
Microbial Production and Fermentation:
- Research on microbial propionic acid production explores the metabolic pathways and fermentative processes involved in the biosynthesis of propionic acid, offering insights into the biotechnological applications of propionic acid and its derivatives for industrial production. This research underscores the potential of bioprocessing strategies to enhance yield, productivity, and titre of propionic acid, demonstrating its commercial and industrial value (Gonzalez-Garcia et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-(propylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4-5-9-7(13)10-8(2,3)6(11)12/h4-5H2,1-3H3,(H,11,12)(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBKHFOBFVWKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)


![(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2935192.png)
![N'-(2,3-dichlorobenzenesulfonyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carbohydrazide](/img/structure/B2935195.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2935196.png)
![4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2935199.png)





